molecular formula C21H21ClN4O2 B3034317 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine CAS No. 156336-87-7

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine

Cat. No.: B3034317
CAS No.: 156336-87-7
M. Wt: 396.9 g/mol
InChI Key: PKBSWSHIWDZTNJ-UHFFFAOYSA-N
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Description

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a 4-chlorophenyl group and a piperidine ring substituted with a 4-nitrophenylmethyl group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine is unique due to its combination of a pyrazole ring with a 4-chlorophenyl group and a piperidine ring with a 4-nitrophenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-18-5-3-16(4-6-18)20-13-21(24-23-20)17-9-11-25(12-10-17)14-15-1-7-19(8-2-15)26(27)28/h1-8,13,17H,9-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSWSHIWDZTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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